3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
CAS No.:
Cat. No.: VC15730434
Molecular Formula: C7H5F3N2O3
Molecular Weight: 222.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5F3N2O3 |
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Molecular Weight | 222.12 g/mol |
IUPAC Name | 3-nitro-2-(2,2,2-trifluoroethoxy)pyridine |
Standard InChI | InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-5(12(13)14)2-1-3-11-6/h1-3H,4H2 |
Standard InChI Key | CJWUDNDQJKTOOD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(N=C1)OCC(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₇H₅F₃N₂O₃, with a molecular weight of 222.12 g/mol. Its IUPAC name, 3-nitro-2-(2,2,2-trifluoroethoxy)pyridine, reflects the substitution pattern: a nitro group at the 3-position and a trifluoroethoxy group at the 2-position of the pyridine ring. Key identifiers include:
Property | Value | Source |
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SMILES | C1=CC(=C(N=C1)OCC(F)(F)F)[N+](=O)[O-] | |
InChI Key | CJWUDNDQJKTOOD-UHFFFAOYSA-N | |
PubChem CID | 25248698 | |
Predicted Collision CCS | 136.4–146.0 Ų (varies by adduct) |
The trifluoroethoxy group introduces strong electron-withdrawing effects, while the nitro group enhances electrophilic reactivity, making the compound suitable for further functionalization .
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for synthesizing 3-nitro-2-(2,2,2-trifluoroethoxy)pyridine are scarce, analogous compounds provide insights into plausible pathways :
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Nucleophilic Aromatic Substitution: Halopyridine derivatives (e.g., 2-chloro-3-nitropyridine) may react with 2,2,2-trifluoroethoxide ions under copper catalysis. This method mirrors patented processes for trifluoroethoxy benzoic acids, where copper iodide or bromide facilitates coupling in aprotic solvents like N,N-dimethylformamide .
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Direct Trifluoroethylation: Reaction of 3-nitropyridin-2-ol with trifluoroethylating agents (e.g., trifluoroethyl triflate) in basic conditions could introduce the trifluoroethoxy group.
A generalized reaction scheme is proposed:
Industrial Production
Molcore and VulcanChem list the compound with purities up to 95%, indicating scalable manufacturing under ISO-certified conditions . Critical steps include stringent temperature control and inert atmosphere handling to prevent decomposition.
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by its nitro group, which may pose explosion risks under extreme heat or shock. The trifluoroethoxy group enhances lipophilicity, evidenced by a predicted logP value of ~1.8 (estimated via PubChemLite) .
Spectroscopic Data
Mass Spectrometry: Predicted adduct masses include [M+H]⁺ at m/z 223.03 and [M+Na]⁺ at m/z 245.01 . Collision cross-section (CCS) values vary with adduct type, aiding in analytical identification .
NMR Predictions:
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¹H NMR: Aromatic protons resonate at δ 8.5–9.0 ppm (pyridine ring), while the trifluoroethoxy methylene group appears as a quartet near δ 4.5 ppm (J = 8 Hz).
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¹⁹F NMR: A singlet at δ -75 ppm corresponds to the CF₃ group.
Applications in Pharmaceutical Chemistry
Intermediate for Drug Synthesis
The compound’s structure aligns with motifs found in bioactive molecules. For example:
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Anticancer Agents: Pyridine derivatives with nitro and fluoroalkoxy groups exhibit activity against cancer cell lines, possibly via hydrogen bonding with cellular targets .
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Antiarrhythmics: Analogous trifluoroethoxy benzoic acids are precursors to flecainide, suggesting potential utility in cardiovascular drug synthesis .
Material Science
The electron-deficient pyridine core may serve as a ligand in coordination chemistry or a building block for fluorinated polymers with unique dielectric properties.
Hazard Type | Precautionary Measures | Source |
---|---|---|
Skin/Irritation | Wear nitrile gloves and lab coat | |
Inhalation Risk | Use fume hood; avoid aerosol formation | |
Reactivity | Store away from strong oxidizers |
Future Directions
Further studies should explore:
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